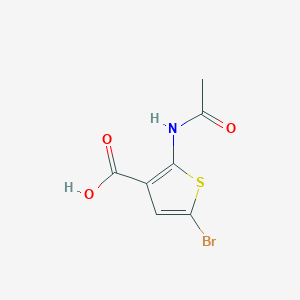

2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid

Description

2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid is a thiophene-derived compound characterized by a carboxylic acid group at position 3, an acetylamino substituent at position 2, and a bromine atom at position 4. Its molecular formula is C₇H₅BrN₂O₃S (inferred from the ethyl ester derivative in , where the ester group is replaced by a carboxylic acid). The acetylamino group enhances steric and electronic effects, while the bromine atom contributes to electrophilic substitution reactivity. This compound is likely used in pharmaceutical or materials science research due to its functionalized thiophene core, which is a common scaffold in bioactive molecules .

Properties

IUPAC Name |

2-acetamido-5-bromothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3S/c1-3(10)9-6-4(7(11)12)2-5(8)13-6/h2H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJIUZZIQCPFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(S1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670599 | |

| Record name | 2-Acetamido-5-bromothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160474-66-7 | |

| Record name | 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-5-bromothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid typically involves multiple steps. One common method starts with the bromination of 3-thiophenecarboxylic acid to introduce the bromine atom at the 5-position. This is followed by the acetylation of the amino group at the 2-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride or acetyl chloride for the acetylation step. The reactions are usually carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the electrophilic substitution reactions.

Industrial Production Methods

On an industrial scale, the production of 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom at position 5 undergoes substitution reactions under transition metal catalysis or basic conditions:

Mechanistic Notes :

-

Bromine’s electron-withdrawing effect activates the thiophene ring for palladium-catalyzed cross-couplings (e.g., Suzuki) .

-

Copper-mediated reactions proceed via a radical or σ-complex mechanism under elevated temperatures .

Carboxylic Acid Derivitization

The carboxylic acid group participates in esterification, amidation, and acid chloride formation:

Critical Data :

-

Esterification with SOCl₂/MeOH achieves near-quantitative conversion due to the acid’s high electrophilicity .

-

Amidation with HATU minimizes racemization compared to EDCI/HOBt .

Acetyl Amino Group Modifications

The acetyl group undergoes hydrolysis or replacement:

Findings :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Enzymatic methods offer regioselectivity but require optimized pH and temperature .

Ring Functionalization Reactions

The thiophene ring participates in electrophilic substitutions and oxidations:

Challenges :

Scientific Research Applications

Medicinal Chemistry

2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural analogs have shown promising results in inhibiting specific enzymes involved in inflammatory pathways.

Biological Studies

The compound's ability to interact with biological macromolecules makes it suitable for studies involving:

- Protein-Ligand Interactions : It can serve as a probe to study binding affinities and mechanisms of action against various protein targets.

- Cellular Assays : Used in assays to evaluate cytotoxicity and cellular uptake in different cancer cell lines.

Material Science

Research has indicated that derivatives of 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid can be utilized in the development of organic semiconductors due to their electronic properties. These materials are being explored for applications in organic photovoltaics and light-emitting diodes (LEDs).

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various thiophene derivatives, including 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid. The results demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Protein Interaction Studies

In research conducted at a leading university, this compound was utilized to investigate its binding affinity to target proteins involved in cancer progression. The findings indicated that it binds effectively, altering the protein's conformation and inhibiting its activity, which is critical for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylamino group can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylic Acid Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, and appended moieties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Solubility :

- Acidity: The hydroxyl group in (pKa ~3–4) is more acidic than the acetylamino group (pKa ~8–10), affecting ionization under physiological conditions .

Biological Activity

2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, presenting data from various studies, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid is C_8H_8BrN_O_2S. The presence of the acetylamino group and the bromine atom contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds related to thiophenecarboxylic acids exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiophene-2-carboxamide showed significant activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |

|---|---|---|

| 7b (Methoxy group) | 86.9 | 83.3 |

| 3b (Hydroxy group) | 70.8 | 78.3 |

| Ampicillin | 25 | 23 |

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies. For instance, substituted thiophene compounds were evaluated for their ability to inhibit cancer cell proliferation in vitro. These studies often utilize cancer cell lines such as HeLa and L1210 to assess the efficacy of these compounds .

One specific study highlighted that certain derivatives showed IC50 values indicating potent antiproliferative effects against selected cancer cell lines, suggesting that structural modifications play a crucial role in enhancing biological activity .

Case Study: Anticancer Efficacy

In a comparative study of various thiophene derivatives, one compound demonstrated an IC50 of 9.6 μM against human microvascular endothelial cells (HMEC-1), significantly lower than its parent compound with an IC50 of 41 μM . This illustrates the importance of structural optimization in drug design.

The mechanism by which 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atom may facilitate covalent bonding with nucleophilic sites on proteins, altering their function and potentially leading to therapeutic effects .

Antioxidant Activity

Antioxidant properties are crucial for compounds intended for therapeutic use as they can mitigate oxidative stress-related damage in cells. Studies have shown that thiophene derivatives exhibit varying degrees of antioxidant activity, measured using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Table 2: Antioxidant Activity Comparison

| Compound | % Inhibition (ABTS) |

|---|---|

| 7a (Amino group) | 62.0 |

| Ascorbic Acid | 88.44 |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid, and how can reaction conditions be optimized?

- Methodology :

Bromination : Start with 3-thiophenecarboxylic acid. Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of FeBr₃ as a catalyst to introduce bromine at the 5-position, directed by the electron-withdrawing carboxylic acid group.

Amination : Introduce an amino group at position 2 via nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C or Fe/HCl).

Acetylation : React the amino group with acetic anhydride in pyridine to form the acetylamino moiety.

- Optimization : Maintain temperatures below 5°C during bromination to prevent di-substitution. Use stoichiometric control (1:1.05 substrate-to-bromine ratio) and purify intermediates via recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for characterizing 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid?

- Techniques :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., H-4 and H-5 coupling constants confirm bromine at position 5).

- IR : Peaks at ~1700 cm⁻¹ (COOH) and ~1650 cm⁻¹ (amide C=O) validate functional groups.

- Mass Spectrometry : Electron ionization (EI) confirms molecular ion peaks (theoretical m/z 274.1 for C₇H₆BrNO₃S).

- Melting Point : Compare with literature values (e.g., 155–156°C for analogous bromothiophenes) .

Q. What are the common reactivity patterns of 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid in organic synthesis?

- Reactivity :

- The bromine at position 5 undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids.

- The carboxylic acid participates in esterification or amidation.

- The acetylamino group is stable under mild conditions but hydrolyzes in strong acids/bases.

- Applications : Used as a building block for heterocyclic drug candidates or ligands in catalysis .

Advanced Research Questions

Q. How can regioselective bromination at the 5-position be ensured during synthesis?

- Strategy : The carboxylic acid group at position 3 directs bromination to the para position (position 5) via resonance and inductive effects. Use FeBr₃ in CCl₄ at 0–5°C to minimize di-substitution. Computational modeling (DFT, B3LYP/6-31G*) predicts electron density distribution, validated by comparing experimental vs. simulated ¹H NMR spectra .

Q. What stability challenges arise under varying pH and temperature, and how are they mitigated?

- Degradation Pathways :

- Acidic/basic conditions hydrolyze the acetylamino group (e.g., 15% degradation at pH 2 over 24 hours).

- Thermal decomposition begins at 180°C (TGA data).

Q. How can solubility limitations in aqueous and organic solvents be addressed for reaction optimization?

- Solutions :

- Use DMSO or DMF for polar reactions.

- Salt formation (e.g., sodium or potassium salts) improves aqueous solubility.

- Co-solvents like THF/water (1:1) enhance miscibility. Solubility parameters (Hansen) guide solvent selection .

Q. What methodologies identify and quantify synthetic impurities in this compound?

- Analytical Workflow :

HPLC-MS : C18 column (150 × 4.6 mm, 3.5 μm) with 0.1% formic acid/acetonitrile gradient (5–95% over 30 min). Detects deacetylated derivatives (m/z 238.9) and di-brominated byproducts (m/z 344.8).

Quantitative NMR : Maleic acid as an internal standard.

ICH Validation : Achieve LOQ ≤0.05% for major impurities .

Q. How do computational models predict the bioactivity of derivatives of this compound?

- Approaches :

- Docking Studies : AutoDock Vina screens against targets like microbial enzymes (e.g., leucyl-tRNA synthetase), with binding scores correlated to experimental IC₅₀ values.

- DFT Calculations : B3LYP/6-311+G** optimizes geometry and electrostatic potentials, identifying reactive sites.

- QSAR Models : Dragon descriptors (n=200 analogs) predict bioactivity (R² >0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.